molecular formula C17H16ClNO5S B1607825 5-(4-Acetylbenzamido)-2-ethoxybenzene-1-sulfonyl chloride CAS No. 680618-04-6

5-(4-Acetylbenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Cat. No. B1607825
M. Wt: 381.8 g/mol
InChI Key: CBXOPBXMLRWOQV-UHFFFAOYSA-N
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Description

5-(4-Acetylbenzamido)-2-ethoxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C17H16ClNO5S and a molecular weight of 381.83 . It is used in various chemical reactions as a reagent .


Synthesis Analysis

The synthesis of similar compounds often involves the use of acetyl chloride . Acetyl chloride is a derivative of acetic acid and is used as a reagent in numerous industrial processes. It is a chemical for acetylation in the synthesis or derivatization of organic compounds .


Molecular Structure Analysis

The molecular structure analysis of similar compounds is often carried out using spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR . These techniques are used for structural elucidation of compounds along with the study of geometrical and vibrational properties .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of acetyl chloride . Acetyl chloride reacts violently with water, steam, methanol, or ethanol to form hydrogen chloride and acetic acid . It also reacts vigorously with bases, both organic and inorganic .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds such as acetyl chloride include a melting point of -112 °C, a boiling point of 52 °C, and a density of 1.104 g/mL at 25 °C . It is miscible with benzene, acetone, chloroform, ether, glacial acetic acid, and petroleum ether .

Safety And Hazards

Acetyl chloride is highly flammable and reacts violently with water, producing heat and acidic HCl . It is corrosive to metals and tissue and should be stored in a well-ventilated place . It is also incompatible with oxidizing agents and alcohols .

Future Directions

Further investigation is needed to evaluate the safety and efficacy of similar compounds in clinical investigations and to better understand the specific mechanism of action revealed by these compounds . This will help in the development of a wide range of novel molecules with potential medical applications .

properties

IUPAC Name

5-[(4-acetylbenzoyl)amino]-2-ethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO5S/c1-3-24-15-9-8-14(10-16(15)25(18,22)23)19-17(21)13-6-4-12(5-7-13)11(2)20/h4-10H,3H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXOPBXMLRWOQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373318
Record name 5-(4-Acetylbenzamido)-2-ethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Acetylbenzamido)-2-ethoxybenzene-1-sulfonyl chloride

CAS RN

680618-04-6
Record name 5-[(4-Acetylbenzoyl)amino]-2-ethoxybenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=680618-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Acetylbenzamido)-2-ethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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